(E)-10-Hydroxyamitriptyline
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Properties
IUPAC Name |
(2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWBJXOKAFHZAI-SFQUDFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873786 | |
| Record name | (E)-10-Hydroxyamitriptyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64520-05-4 | |
| Record name | 10-Hydroxyamitriptyline, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064520054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-10-Hydroxyamitriptyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-HYDROXYAMITRIPTYLINE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8646K54I21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Hydroxylation of Amitriptyline
The primary synthetic approach to (E)-10-Hydroxyamitriptyline involves selective hydroxylation of the parent compound amitriptyline at the 10th carbon position. This is typically achieved through controlled oxidation reactions:
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly employed as strong oxidizers to introduce the hydroxyl group selectively.
Solvents: Organic solvents such as dichloromethane (CH2Cl2) or acetonitrile (CH3CN) provide an inert medium suitable for the oxidation reaction.
Temperature Control: The reaction temperature is carefully maintained within a moderate range to avoid over-oxidation or degradation of the tricyclic structure.
Reaction Time: Optimized to maximize yield while minimizing side reactions.
Alternative Synthetic Approaches
While direct hydroxylation is the main route, some literature suggests the possibility of synthesizing amitriptyline first via Grignard reactions starting from dibenzosuberone, followed by targeted hydroxylation steps. However, these are less common for preparing the hydroxylated metabolite.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up with emphasis on yield, purity, and reproducibility:
Large-Scale Reactors: Batch or continuous flow reactors are used for controlled oxidation, allowing precise control over reaction parameters.
Purification: Post-reaction, the mixture undergoes purification via crystallization or chromatographic techniques to isolate the desired hydroxylated product with high purity.
Process Optimization: Parameters such as oxidant concentration, solvent choice, temperature, and reaction time are optimized to reduce by-products and improve safety and cost-effectiveness.
Reaction Mechanism and Chemical Analysis
Types of Reactions Involved
Oxidation: Introduction of the hydroxyl group at the 10th position via oxidation of the corresponding carbon atom.
Reduction and Substitution: The hydroxyl group can be further chemically manipulated, but these are secondary to the preparation of the compound itself.
Common Reagents and Conditions
| Reaction Type | Reagents Used | Solvent | Temperature Range | Notes |
|---|---|---|---|---|
| Hydroxylation | Potassium permanganate, chromium trioxide | Dichloromethane, acetonitrile | Controlled moderate temperatures | Selective hydroxylation at C-10 |
| Reduction | Hydrogen gas with Pd catalyst | Organic solvent | Ambient to elevated | Converts hydroxyl back to parent amitriptyline |
| Substitution | Nucleophiles (halides, amines) | Organic solvent | Variable | Modifies hydroxyl group to other functionalities |
Data Table: Summary of Preparation Parameters
| Parameter | Typical Value/Condition | Effect on Product |
|---|---|---|
| Oxidizing Agent | KMnO4 or CrO3 | Introduces hydroxyl group |
| Solvent | Dichloromethane or Acetonitrile | Reaction medium |
| Temperature | 0°C to 40°C | Controls selectivity and yield |
| Reaction Time | 1 to 6 hours | Balances conversion and side reactions |
| Purification Method | Crystallization or Chromatography | Ensures high purity of final compound |
Research Findings and Case Studies
Hydroxylation mediated by cytochrome P450 enzymes (especially CYP2D6) in vivo inspired synthetic hydroxylation methods to mimic natural metabolite formation.
Controlled chemical hydroxylation allows for production of this compound for pharmacological studies, as this metabolite exhibits distinct receptor binding and reduced side effects compared to amitriptyline.
Industrial synthesis methods focus on reproducibility and minimizing patient variability in metabolite levels by providing a consistent supply of the compound for research and therapeutic use.
Chemical Reactions Analysis
Hydroxylation Reaction Dynamics
(E)-10-Hydroxyamitriptyline is synthesized via enzymatic E-10-hydroxylation of amitriptyline, primarily catalyzed by CYP2D6 and CYP3A4 isoforms . This reaction occurs in human liver microsomes under specific conditions:
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Buffer : 50 mM sodium phosphate (pH 7.4)
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Cofactors : NADPH-generating system
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Temperature : 37°C
Kinetic studies reveal biphasic reaction kinetics for E-10-hydroxylation in the absence of inhibitors, with distinct high- and low-affinity components :
| Parameter | Amitriptyline (AT) | Nortriptyline (NT) |
|---|---|---|
| Vmax1 (pmol/min/mg) | 36.3 ± 0.9 | 32.4 ± 1.9 |
| Km1 (µM) | 8.72 ± 0.74 | 3.49 ± 0.83 |
| Vmax2 (pmol/min/mg) | 85.0 ± 3.1 | 52.6 ± 7.4 |
| Km2 (µM) | 51.1 ± 3.9 | 45.4 ± 14.0 |
Inhibitors like itraconazole (CYP3A4 inhibitor) and quinidine (CYP2D6 inhibitor) shift the kinetics to monophasic patterns, confirming isoform-specific contributions .
Competitive Inhibition Studies
Terbinafine (TER), an antifungal agent, competitively inhibits E-10-hydroxylation with high affinity :
| Substrate | Ki (nM) (Competitive Inhibition) |
|---|---|
| AT | 233 ± 26 |
| NT | 207 ± 45 |
This inhibition is concentration-dependent and enhanced by itraconazole , reducing metabolite formation below detectable limits at TER concentrations ≥5 µM .
Enzymatic Conjugation Reactions
Post-hydroxylation, this compound undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs), forming water-soluble conjugates for renal excretion . This reaction is pH- and cofactor-dependent but lacks detailed kinetic characterization in current literature.
Stability and Degradation
In vitro stability studies in human liver microsomes show:
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Half-life : ~20 minutes under standard incubation conditions .
-
Degradation products : Not fully characterized, though demethylation or N-oxidation pathways are plausible .
Pharmacokinetic Interactions
Coadministration with CYP2D6 inhibitors (e.g., paroxetine ) or CYP3A4 modulators alters reaction kinetics:
| Inhibitor | Ki (µM) (With Preincubation) |
|---|---|
| Terbinafine | 0.0389 ± 0.0164 |
| Paroxetine | 0.143 ± 0.059 |
| Quinidine | 0.0636 ± 0.0189 |
These interactions underscore the need for dose adjustments in polypharmacy scenarios .
Structural Reactivity Insights
The compound’s tricyclic core and hydroxyl group render it susceptible to:
Scientific Research Applications
Preparation Methods
The synthesis of (E)-10-Hydroxyamitriptyline typically involves hydroxylation reactions using oxidizing agents like potassium permanganate or chromium trioxide. The process is conducted under controlled conditions to ensure selective hydroxylation at the 10th position.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : The hydroxyl group can be oxidized to form a ketone.
- Reduction : Reduction can revert this compound back to amitriptyline.
- Substitution : The hydroxyl group can be substituted with other functional groups.
Pharmacological Studies
- Model Compound for Hydroxylation Studies : this compound serves as a model compound to investigate the effects of hydroxylation on tricyclic antidepressants. This research helps understand how structural modifications affect pharmacodynamics and pharmacokinetics.
- Biological Interactions : The compound is studied for its interactions with neurotransmitter receptors, including serotonin and norepinephrine transporters. These studies provide insights into its potential efficacy in treating mood disorders.
- Therapeutic Potential : Research indicates that this compound may have therapeutic effects similar to those of amitriptyline but with potentially improved side effect profiles. Its pharmacokinetic properties are being explored to optimize dosing regimens in clinical settings.
- Clinical Implications : Case studies have shown that higher plasma concentrations of this compound correlate with improved outcomes in patients with major depressive disorder (MDD). This suggests that monitoring metabolite levels could enhance treatment efficacy and reduce adverse effects .
Data Tables
Case Studies
- Case Study on MDD Treatment : In a cohort study involving patients treated with amitriptyline, those exhibiting higher levels of this compound had significantly better outcomes as measured by standardized depression scales .
- Pharmacokinetic Analysis : A study analyzing the pharmacokinetics of amitriptyline and its metabolites revealed that patients metabolizing more this compound experienced fewer side effects and improved therapeutic responses compared to those with lower metabolite levels .
Mechanism of Action
The mechanism of action of (E)-10-Hydroxyamitriptyline involves its interaction with neurotransmitter receptors in the brain. The hydroxyl group enhances its binding affinity to certain receptors, leading to increased inhibition of neurotransmitter reuptake. This results in elevated levels of neurotransmitters like serotonin and norepinephrine in the synaptic cleft, which helps alleviate symptoms of depression. The compound also interacts with other molecular targets and pathways involved in mood regulation.
Comparison with Similar Compounds
Amitriptyline and Nortriptyline
- Metabolic Relationship: Amitriptyline undergoes demethylation to form nortriptyline, its primary active metabolite .
- Enzyme Involvement : Demethylation is mediated by CYP2C19 and CYP3A4, whereas hydroxylation to (E)-10-Hydroxyamitriptyline is CYP2D6-dependent .
- Pharmacokinetic Data: Parameter Amitriptyline Nortriptyline Plasma Half-Life (hrs) 12–36 18–44 Bioavailability (%) 40–60 50–70 Protein Binding (%) 95 92 Major Metabolites Nortriptyline, this compound 10-Hydroxynortriptyline
- Clinical Relevance: Nortriptyline has a longer half-life and contributes more significantly to antidepressant effects than this compound .
10-Hydroxynortriptyline
- Formation: Nortriptyline is hydroxylated to 10-hydroxynortriptyline, the predominant metabolite in humans (40% of amitriptyline dose excreted in urine) .
- Enzyme Involvement : CYP2D6 catalyzes this reaction, similar to this compound .
- Key Differences: Metabolic Rate: 10-Hydroxynortriptyline formation is faster than this compound, as demethylation (to nortriptyline) precedes hydroxylation . Pharmacological Activity: 10-Hydroxynortriptyline has higher plasma concentrations and stronger correlations with clinical antidepressant response compared to this compound .
Desmethylnortriptyline
- Formation: Further demethylation of nortriptyline produces desmethylnortriptyline, a minor metabolite .
- Enzyme Involvement : CYP2C19 and CYP3A4 are primarily responsible .
- Comparison with this compound: Metabolic Pathway: Desmethylnortriptyline is generated via N-demethylation, whereas this compound arises from hydroxylation. Clinical Significance: Desmethylnortriptyline has negligible pharmacological activity, unlike this compound, which may modulate drug interactions .
(Z)-10-Hydroxyamitriptyline
- Isomer Differentiation : The (Z)-isomer is structurally distinct due to cis configuration at the hydroxyl group .
- Analytical Separation : High-performance liquid chromatography (HPLC) with silica columns can resolve (E)- and (Z)-isomers .
Pharmacokinetic Contrast :
Parameter (E)-Isomer (Z)-Isomer Plasma Concentration Lower Higher Metabolic Stability Less stable More stable
10,11-Dehydro Analogs
- Formation : 10-hydroxy metabolites are often analyzed as 10,11-dehydro analogs to improve chromatographic resolution .
- Comparison: Stability: 10,11-dehydro analogs are more stable than hydroxylated forms, facilitating accurate quantification in urine .
Key Research Findings
CYP2D6 Polymorphism : Interindividual variability in this compound formation correlates with CYP2D6 activity, impacting therapeutic outcomes .
Analytical Methods : HPLC and GC-CIMS are gold standards for quantifying this compound and related compounds .
Biological Activity
(E)-10-Hydroxyamitriptyline is a significant metabolite of amitriptyline, a tricyclic antidepressant (TCA) widely used for treating various psychiatric and pain disorders. This article explores the biological activity of this compound, its pharmacokinetics, metabolic pathways, and clinical implications based on diverse research findings.
Overview of Amitriptyline and Its Metabolites
Amitriptyline is primarily known for its dual action on neurotransmitter reuptake, inhibiting both serotonin transporter (SERT) and norepinephrine transporter (NET) activities. It undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes, resulting in several metabolites, including nortriptyline and this compound. The latter metabolite is formed via hydroxylation at the E-10 position, predominantly mediated by CYP2D6, with contributions from CYP3A4 .
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound is closely related to the genetic polymorphisms of CYP2D6. Studies have shown that poor metabolizers (PMs) exhibit significantly different plasma concentrations of this metabolite compared to extensive metabolizers (EMs). For instance, a study involving Faroese patients revealed that PMs had similar doses of amitriptyline but varied concentrations of its metabolites, including this compound .
Key Metabolic Pathways
- Formation : this compound is produced through hydroxylation primarily by CYP2D6.
- Elimination : The elimination half-life of amitriptyline and its metabolites can be influenced by concurrent medications that affect CYP2D6 activity.
This compound has been shown to retain some pharmacological activity similar to its parent compound. It exhibits:
- Serotonin Reuptake Inhibition : Contributes to the antidepressant effects.
- Norepinephrine Reuptake Inhibition : Enhances mood elevation and analgesic properties.
Clinical Implications
The clinical relevance of this compound lies in its potential impact on therapeutic outcomes and adverse effects. Variability in metabolism can lead to differences in drug efficacy and safety profiles among individuals.
Case Studies and Research Findings
- Study on Drug Interactions : A study indicated that concomitant use of terbinafine with amitriptyline significantly increased plasma concentrations of both amitriptyline and nortriptyline, leading to adverse effects such as nausea and vertigo .
- Pharmacogenetics : Research has highlighted the importance of pharmacogenetic testing for CYP2D6 to optimize dosing strategies for patients using amitriptyline. The study found correlations between serum levels of amitriptyline and its metabolites with clinical responses in patients .
- Correlations in Serum Concentrations : A comprehensive analysis showed that higher concentrations of this compound were associated with specific genetic profiles in patients, emphasizing the need for personalized medicine approaches .
Data Tables
| Parameter | Value / Range |
|---|---|
| Vmax for Amitriptyline Hydroxylation | 36.3 ± 0.9 nm mg⁻¹ day⁻¹ |
| Km for Amitriptyline Hydroxylation | 8.72 ± 0.74 nm |
| Vmax for Nortriptyline Hydroxylation | 32.4 ± 1.9 nm mg⁻¹ day⁻¹ |
| Km for Nortriptyline Hydroxylation | 3.49 ± 0.83 nm |
Q & A
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
